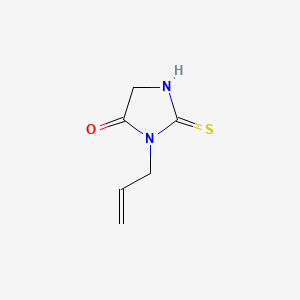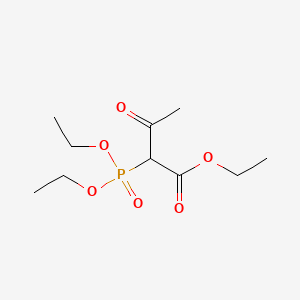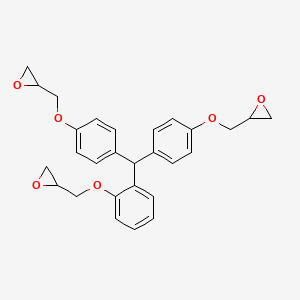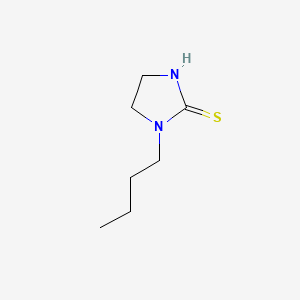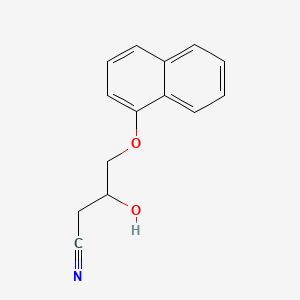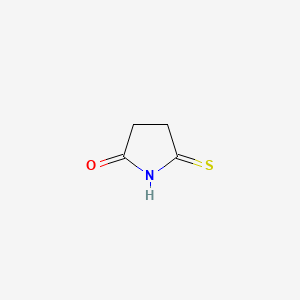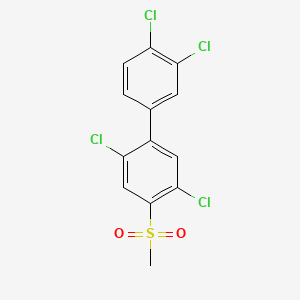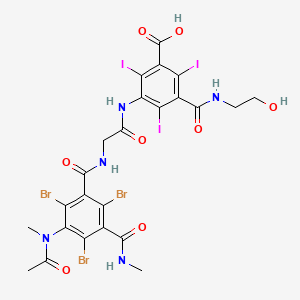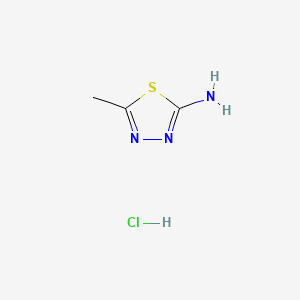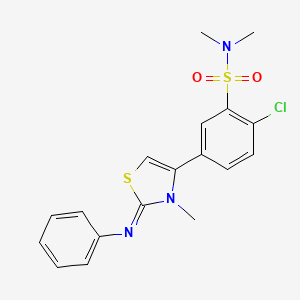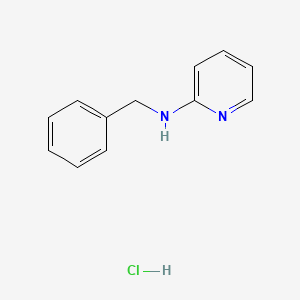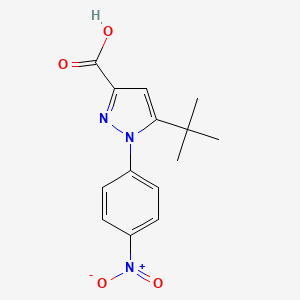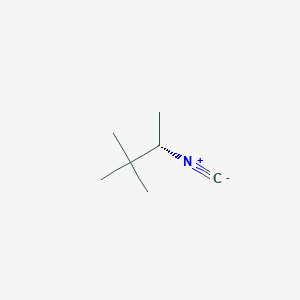
Methylidenecyclododecane
Overview
Description
Methylidenecyclododecane is an organic compound belonging to the class of cycloalkanes It is characterized by a twelve-membered carbon ring with a methylene group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylidenecyclododecane can be synthesized through several methods. One common approach involves the reaction of cyclododecanone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically takes place in an inert solvent like tetrahydrofuran under reflux conditions. Another method involves the use of titanium complexes as catalysts, which facilitate the formation of the methylene group on the cyclododecane ring .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of titanium-based catalysts, such as bis(cyclopentadienyl)titanium dichloride, in combination with boron trifluoride etherate, has been reported to be effective in producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methylidenecyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to cyclododecane.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted cyclododecanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclododecanone and cyclododecanol.
Reduction: Cyclododecane.
Substitution: Halogenated cyclododecanes and other substituted derivatives.
Scientific Research Applications
Methylidenecyclododecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloalkane chemistry.
Biology: Research on its biological activity and potential use in drug development is ongoing.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methylidenecyclododecane involves its interaction with various molecular targets. The methylene group can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: Lacks the methylene group, making it less reactive in certain chemical reactions.
Cyclododecanone: Contains a carbonyl group instead of a methylene group, leading to different reactivity and applications.
Cyclododecanol: Contains a hydroxyl group, making it more polar and reactive in different types of reactions.
Uniqueness
Methylidenecyclododecane is unique due to the presence of the methylene group, which imparts distinct reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
methylidenecyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUMNEBCUZTVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379484 | |
| Record name | Methylidenecyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32400-07-0 | |
| Record name | Methylidenecyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


